molecular formula C23H25ClFN5O2 B560495 FIPI hydrochloride CAS No. 1781834-93-2

FIPI hydrochloride

Numéro de catalogue: B560495
Numéro CAS: 1781834-93-2
Poids moléculaire: 457.934
Clé InChI: BNMQCDOCYPGJJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FIPI hydrochloride (5-Fluoro-2-indolyl des-chlorohalopemide hydrochloride) is a potent and selective pharmacological inhibitor of phospholipase D (PLD), specifically targeting PLD1 and PLD2 isoforms. It exhibits subnanomolar inhibitory potency, with in vitro IC₅₀ values of ~25 nM for both PLD1 and PLD2 and in vivo IC₅₀ values of 1 nM (PLD1) and 10 nM (PLD2) . FIPI directly inhibits both the hydrolytic and transphosphatidylation activities of PLD, reducing phosphatidic acid (PA) production, a critical lipid mediator in cellular signaling . Its reversible inhibition mechanism distinguishes it from irreversible suicide inhibitors, allowing partial PLD activity recovery upon drug removal .

FIPI has been utilized to study PLD-driven processes such as mTOR activation, clathrin-coated pit (CCP) dynamics, and cancer metastasis . Notably, it inhibits F-actin cytoskeleton reorganization and chemotaxis without affecting unrelated pathways like PIP2 availability or PLD subcellular localization .

Méthodes De Préparation

The synthesis of FIPI hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Analyse Des Réactions Chimiques

FIPI hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

FIPI hydrochloride has a wide range of applications in scientific research:

  • Chemistry : Used to study the inhibition of phospholipase D enzymes and their role in various chemical processes.
  • Biology : Investigates cell signaling pathways, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking.
  • Medicine : Potential therapeutic applications include treatment for autoimmune diseases and cancer metastasis due to its ability to inhibit phospholipase D activity.
  • Industry : Utilized in the development of new drugs and therapeutic agents targeting phospholipase D enzymes.

Biochemical Properties

This compound is characterized by its high potency and specificity in inhibiting both PLD1 and PLD2. It exhibits an IC50 value as low as 10 nM for PLD2 under standard assay conditions . The compound does not affect the subcellular localization of PLD or the availability of PIP2 on the plasma membrane .

Case Studies

Several studies have highlighted the practical applications and effects of this compound:

  • Cell Migration Studies : Research demonstrated that FIPI treatment significantly inhibits chemotaxis in various cell types, providing insights into its potential use in cancer therapy .
  • Role in Autoimmunity : A study indicated that FIPI's inhibition of PLD activity could lead to decreased inflammation markers in models of autoimmune diseases, suggesting its therapeutic potential .
  • Impact on Cellular Functions : FIPI has been shown to influence cell function by inhibiting cytoskeletal reorganization and cell spreading, which are critical for processes like wound healing and immune response .

Mécanisme D'action

FIPI hydrochloride exerts its effects by inhibiting the activity of phospholipase D1 and phospholipase D2. These enzymes are involved in the production of the lipid second messenger phosphatidic acid, which plays a crucial role in various cell biological processes. By inhibiting these enzymes, this compound blocks the production of phosphatidic acid, thereby affecting cell signaling pathways, cell spreading, and chemotaxis .

Comparaison Avec Des Composés Similaires

Comparison with Similar PLD Inhibitors

FIPI Hydrochloride vs. VU0359595

  • Specificity and Mechanism :
    • FIPI targets both PLD1 and PLD2 via direct interaction with their catalytic sites, forming stable enzyme-inhibitor complexes .
    • VU0359595 is a PLD1-specific inhibitor with unclear structural binding details but shows lower selectivity compared to FIPI .
  • Potency :
    • FIPI exhibits superior in vivo potency (IC₅₀: 1 nM for PLD1) compared to VU0359595, which lacks published IC₅₀ data .
  • Applications :
    • FIPI is used in cancer metastasis studies due to its dual PLD1/2 inhibition .
    • VU0359595 is less commonly employed, possibly due to its narrower scope .

This compound vs. Edelfosine (ET-18-OCH3)

  • Mechanism :
    • FIPI directly inhibits PLD2’s enzymatic activity, while Edelfosine disrupts PLD2’s membrane localization by altering lipid bilayer properties .
  • Specificity :
    • FIPI is PLD-specific, whereas Edelfosine has broader effects on membrane-associated proteins .
  • Therapeutic Potential: FIPI’s targeted action makes it preferable for studying PLD-specific signaling, while Edelfosine’s membrane effects limit its specificity .

This compound vs. Halopemide

  • Targets :
    • FIPI exclusively inhibits PLD1/2, whereas Halopemide also antagonizes dopamine receptors, complicating its use in neurological studies .
  • Applications :
    • FIPI is ideal for dissecting PLD’s role in cytoskeletal dynamics, while Halopemide is suited for dual PLD2-dopamine pathway research .

This compound vs. VU0155069

  • Specificity :
    • Both compounds inhibit PLD2, but VU0155069 lacks efficacy against PLD1 .
  • Mechanism :
    • FIPI binds the catalytic site, while VU0155069’s mechanism remains less characterized .

Comparative Data Table

Compound Target(s) IC₅₀ (PLD1) IC₅₀ (PLD2) Mechanism Key Applications
This compound PLD1, PLD2 1 nM (in vivo) 10 nM (in vivo) Direct catalytic inhibition Cancer metastasis, CCP dynamics
VU0359595 PLD1 N/A N/A Undefined Limited studies
Edelfosine PLD2 N/A N/A Membrane disruption Broad membrane signaling
Halopemide PLD2, Dopamine N/A N/A Dual inhibition Neurological and PLD studies
VU0155069 PLD2 N/A N/A Undefined PLD2-specific pathways

Research Findings and Therapeutic Implications

  • FIPI’s Advantages :
    • High specificity and reversibility enable precise PLD pathway interrogation .
    • Demonstrated efficacy in inhibiting PA-driven mTOR activation and cancer cell migration .
  • Limitations of Alternatives :
    • Edelfosine and Halopemide’s off-target effects reduce their utility in mechanistic studies .
    • VU compounds lack comprehensive potency data, limiting their adoption .

Activité Biologique

FIPI hydrochloride, chemically known as N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethy]-5-fluoro-1H-indole-2-carboxamide hydrochloride, is a potent inhibitor of phospholipase D (PLD) enzymes, specifically PLD1 and PLD2. This compound has garnered attention for its significant biological activity in various cellular processes, particularly in the regulation of lipid signaling pathways.

FIPI functions primarily by inhibiting the activity of PLD enzymes, which are crucial for hydrolyzing phosphatidylcholine to produce phosphatidic acid (PA). The inhibition of PLD by FIPI occurs in a concentration-dependent manner:

  • IC50 Values :
    • PLD1: 25 nM
    • PLD2: 20 nM

These values indicate that FIPI is a highly effective inhibitor, with even lower concentrations required to achieve significant inhibition in vivo. For instance, in studies involving Chinese hamster ovary (CHO) cells overexpressing PLD2, FIPI demonstrated an IC50 of approximately 10 nM when administered prior to the assay .

Inhibition of Cellular Processes

FIPI's ability to inhibit PLD activity has profound implications for various cellular functions:

  • Membrane Dynamics : FIPI ameliorates PLD2-driven suppression of membrane ruffling and cell spreading, demonstrating its role in cytoskeletal dynamics. Membrane ruffling is a critical process for cell motility and morphology .
  • Cell Signaling : By inhibiting PLD activity, FIPI affects downstream signaling pathways that are mediated by PA, including those involved in cell growth and proliferation. This inhibition can lead to altered cellular responses to growth factors and other stimuli .

Research Findings

Recent studies have highlighted the effects of FIPI on different biological systems:

Study FocusFindings
PLD Inhibition FIPI effectively inhibits both hydrolytic and transphosphatidylation activities of PLD enzymes .
Cell Behavior In COS-7 cells stimulated with PMA (phorbol 12-myristate 13-acetate), FIPI restored membrane ruffling suppressed by elevated PLD2 expression .
Mitochondrial Function FIPI did not affect MitoPLD activity, indicating specificity towards classical mammalian PLDs without interfering with related pathways .

Case Studies

Several case studies illustrate the practical applications and effects of FIPI in research:

  • Study on Cell Migration : Research demonstrated that FIPI treatment resulted in decreased migration of cancer cells by inhibiting the signaling pathways regulated by PLD activity. This suggests potential therapeutic applications in cancer treatment where cell motility is a factor .
  • Neurobiology Applications : In studies examining neuronal cells, FIPI was shown to impact synaptic plasticity by modulating lipid signaling pathways essential for neurotransmitter release and receptor trafficking .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of FIPI hydrochloride in phospholipase D (PLD) inhibition, and how can this be experimentally validated?

this compound acts as a dual inhibitor of PLD1 and PLD2, blocking the hydrolysis of phosphatidylcholine to phosphatidic acid (PA), a lipid second messenger critical for cellular signaling. To validate this mechanism:

  • Use in vitro PLD activity assays with fluorescent substrates (e.g., Amplex Red PLD assay) to measure PA production .
  • Employ cell-based models (e.g., HEK293 or cancer cell lines) to assess downstream effects, such as mTOR signaling inhibition or cytoskeletal changes, via Western blot or immunofluorescence .
  • Include positive controls (e.g., known PLD inhibitors like CAY10594) and negative controls (vehicle-only treatment) to confirm specificity .

Q. What experimental design considerations are critical when using this compound in cell culture studies?

Key factors include:

  • Cell model selection : Prioritize cell lines with high endogenous PLD activity (e.g., cancer cells) or transiently transfected with PLD isoforms .
  • Solubility and stability : Prepare this compound in DMSO (stock solutions ≤10 mM) and verify stability under experimental conditions (e.g., pH, temperature) .
  • Dose optimization : Conduct dose-response curves (typically 1–10 µM) to balance efficacy and cytotoxicity, using viability assays (MTT or ATP-based) .
  • Time-course experiments : Monitor PLD inhibition kinetics, as PA depletion effects may manifest after 6–24 hours .

Q. How can researchers determine the optimal concentration of this compound for in vivo studies?

  • Start with in vitro-to-in vivo extrapolation: Use pharmacokinetic (PK) modeling based on cell-based IC50 values (e.g., ~250 nM for PLD1) .
  • Validate in pilot rodent studies: Administer FIPI intraperitoneally (common range: 1–5 mg/kg) and measure plasma/tissue concentrations via LC-MS/MS .
  • Assess target engagement through surrogate markers (e.g., reduced PA levels in plasma or target tissues) .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s selectivity across different PLD isoforms or off-target effects?

Contradictions may arise due to assay conditions (e.g., substrate specificity) or cell-type variability. Mitigation strategies:

  • Isoform-specific knockdown : Use siRNA or CRISPR-Cas9 to silence PLD1/2 individually and compare FIPI’s effects .
  • Off-target profiling : Screen FIPI against lipid kinases/phosphatases (e.g., PI3K, DGK) using competitive binding assays .
  • Structural analysis : Perform molecular docking studies to identify binding interactions with PLD1 vs. PLD2 catalytic domains .

Q. What methodologies are recommended for analyzing this compound’s role in lipid-mediated signaling pathways with conflicting outcomes?

  • Multi-omics integration : Combine lipidomics (LC-MS-based PA quantification) with transcriptomics/proteomics to map signaling cascades .
  • Pathway perturbation : Co-treat with PLD activators (e.g., phorbol esters) or PA supplements to rescue phenotypes and confirm mechanism .
  • Statistical rigor : Apply Bayesian meta-analysis to reconcile conflicting studies, accounting for variables like cell confluency or serum starvation .

Q. How can this compound be utilized to study PLD’s role in disease models beyond canonical pathways (e.g., neurodegeneration or immune regulation)?

  • Cross-model validation : Test FIPI in organoids (e.g., glioblastoma or Alzheimer’s models) to assess PLD inhibition in 3D microenvironments .
  • Immune profiling : Use flow cytometry to evaluate FIPI’s effects on T-cell activation or macrophage polarization, linking PLD activity to cytokine secretion .
  • Behavioral endpoints : In neurodegenerative models, combine FIPI treatment with cognitive tests (e.g., Morris water maze) and correlate with lipidomic changes .

Q. What are the best practices for comparing this compound’s efficacy with other PLD inhibitors (e.g., CAY10594 or halopemide) in mechanistic studies?

  • Head-to-head assays : Compare IC50 values under identical conditions (cell type, substrate concentration) .
  • Structural-activity relationships (SAR) : Analyze chemical scaffolds (e.g., FIPI’s indole core vs. CAY10594’s benzodiazepine) to rationalize potency differences .
  • Phenotypic benchmarking : Use high-content screening to quantify effects on cell migration, apoptosis, or autophagy across inhibitors .

Q. How should researchers evaluate long-term effects of PLD inhibition by this compound in chronic disease models?

  • Toxicity monitoring : Perform histopathology and serum biochemistry (e.g., liver/kidney function) in long-term rodent studies .
  • Adaptive resistance checks : Profile PLD isoform expression post-treatment via qPCR to detect compensatory upregulation .
  • Metabolic tracing : Use isotopically labeled choline to track lipid remodeling over time .

Q. Methodological Resources

  • Experimental protocols : Refer to standardized PLD activity assays in Analytical Chemistry and Journal of Lipid Research.
  • Data reporting : Follow the Beilstein Journal’s guidelines for compound characterization and reproducibility .
  • Ethical compliance : Ensure animal studies adhere to ARRIVE 2.0 guidelines and obtain institutional ethics approval .

Propriétés

IUPAC Name

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMQCDOCYPGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.